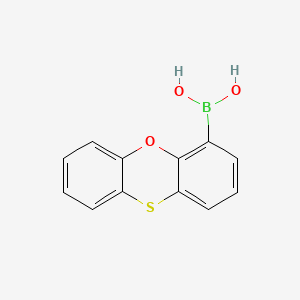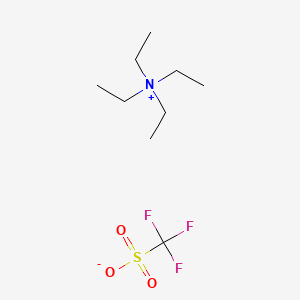
Phenoxathiin-4-boronic acid
Overview
Description
Phenoxathiin-4-boronic acid is an organic compound with the molecular formula C12H9BO3S. It is a boronic acid derivative of phenoxathiin, a sulfur-containing heterocycle.
Mechanism of Action
Target of Action
Phenoxathiin-4-boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the interaction of this compound with formally electrophilic organic groups, leading to the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new organic compounds through the creation of carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties may influence the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds . Additionally, this compound is known to exhibit strong fluorescence when it binds to sugars, making it useful as a chemosensor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, this compound is known to be environmentally benign, suggesting that it may have minimal impact on the environment .
Biochemical Analysis
Biochemical Properties
Phenoxathiin-4-boronic acid is known to exhibit strong fluorescence when it binds to sugars . This property makes it useful as a chemosensor in biochemical reactions
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin-4-boronic acid typically involves a multi-step process. One common method starts with the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane. The resulting thioarylated products are then subjected to a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to yield phenoxathiins . The final step involves the conversion of phenoxathiin derivatives to this compound through reactions with boron reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenoxathiin-4-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form this compound derivatives with different oxidation states.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Scientific Research Applications
Phenoxathiin-4-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenoxathiin-4-boronic acid can be compared with other boronic acids and phenoxathiin derivatives:
Isoquinoline-7-boronic acid: Similar in its ability to bind with diols and used in fluorescent sensors.
Phenoxathiin-4-iodide and Phenoxathiin-4-bromide: These compounds are precursors in the synthesis of this compound and share similar structural features.
Properties
IUPAC Name |
phenoxathiin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENVBUXFRSCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370266 | |
| Record name | Phenoxathiin-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100124-07-0 | |
| Record name | B-4-Phenoxathiinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxathiin-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenoxathiin-4-boronic acid interact with sugars and what are the downstream effects?
A1: this compound (4-POBA) interacts with sugars through reversible covalent bonding. The boronic acid moiety of 4-POBA forms boronate esters with the cis-diol groups present in sugars []. This interaction triggers a change in the electronic environment of the phenoxathiin ring system, leading to a measurable change in fluorescence intensity [].
Q2: Is there any information available on the specific spectroscopic properties of this compound, like its molecular formula and weight?
A2: Unfortunately, the provided research abstract [] does not delve into the specific spectroscopic data, molecular weight, or formula of this compound. Further research or access to the full paper would be required to obtain this information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















